N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide
Description
N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide is a synthetic organic compound that belongs to the class of amides This compound is characterized by the presence of a piperidine ring substituted with a benzyl group, an amino-oxoethyl group, and a propanamide moiety
Properties
IUPAC Name |
N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H31N3O2/c1-15(2)23(14-19(21)24)20(25)16(3)22-11-9-18(10-12-22)13-17-7-5-4-6-8-17/h4-8,15-16,18H,9-14H2,1-3H3,(H2,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOWNXMKMCNXFLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)N)C(=O)C(C)N1CCC(CC1)CC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H31N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl halides in the presence of a base.
Amidation: The final step involves the formation of the amide bond through a reaction between the amino-oxoethyl group and the propanamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl halides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Potential therapeutic agent for treating neurological disorders.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets through binding, leading to changes in cellular pathways and physiological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(2-amino-2-oxoethyl)-2-(4-methylpiperidin-1-yl)-N-propan-2-ylpropanamide
- N-(2-amino-2-oxoethyl)-2-(4-phenylpiperidin-1-yl)-N-propan-2-ylpropanamide
Uniqueness
N-(2-amino-2-oxoethyl)-2-(4-benzylpiperidin-1-yl)-N-propan-2-ylpropanamide is unique due to its specific substitution pattern on the piperidine ring, which may confer distinct biological and chemical properties compared to its analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
